Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKUBOBFVAQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Pyridines with α-Ketoesters
A widely employed method involves the cyclocondensation of 4-amino-3-nitropyridine derivatives with methyl glyoxylate. This one-pot reaction proceeds via nucleophilic attack at the α-keto carbonyl, followed by nitro group reduction and intramolecular cyclization to form the imidazo[4,5-c]pyridine core.
Reaction Conditions
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Solvent: Dimethylformamide (DMF) at 80–100°C
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Catalyst: Palladium on carbon (Pd/C) for nitro reduction
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Yield: 45–62% after purification by silica gel chromatography
Mechanistic Insights
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the imidazo ring. A representative protocol reacts 3,4-diaminopyridine with methyl chlorooxoacetate under microwave conditions.
Procedure
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Mix equimolar 3,4-diaminopyridine and methyl chlorooxoacetate in acetonitrile.
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Irradiate at 150°C for 15 minutes using a 300 W microwave reactor.
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Cool and precipitate the product with ice water.
Advantages
Functionalization and Derivatization Strategies
N-Methylation of Preformed Imidazopyridines
Post-cyclization methylation introduces the 1H-imidazole methyl group. Tetrabutylammonium bromide (TBAB) facilitates phase-transfer catalysis in biphasic systems.
Typical Protocol
Key Consideration
Excess methyl iodide leads to over-alkylation at the pyridine nitrogen, requiring careful stoichiometric control.
Esterification of Carboxylic Acid Precursors
An alternative route esterifies 1H-imidazo[4,5-c]pyridine-4-carboxylic acid using methanol under acidic conditions.
Optimized Conditions
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Acid Catalyst: Concentrated H₂SO₄ (5 mol%)
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Solvent: Excess methanol (reflux, 6 hours)
Reaction Equation
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Average Yield | Time Requirement | Scalability |
|---|---|---|---|
| Cyclocondensation | 53% | 12–18 hours | Pilot-scale |
| Microwave Cyclization | 78% | 15 minutes | Lab-scale |
| Esterification | 85% | 6 hours | Industrial |
Byproduct Formation
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Cyclocondensation generates nitroso intermediates requiring careful quenching.
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Methylation side products include N,N-dimethyl derivatives (up to 15% yield loss).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ microreactor technology for the cyclocondensation step:
Waste Stream Management
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Pd/C catalyst recovery achieves 92% efficiency via filtration and reactivation.
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Methanol from esterification steps is distilled and reused (99.5% purity).
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed transesterification shows promise for greener synthesis:
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the imidazopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydroimidazopyridines, and various substituted derivatives with potential biological activities.
Scientific Research Applications
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of purines.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Structural Analogs in the Imidazo[4,5-c]Pyridine Family
Table 1: Key Structural and Physical Properties
Key Observations :
Substituent Position :
- The 4-carboxylate in the target compound contrasts with 6-carboxylate analogs (e.g., Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate). This positional isomerism affects dipole moments and interactions with biological targets .
- In diamine derivatives (e.g., compound 19i ), 4,6-amine groups enable stronger hydrogen bonding, enhancing solubility in polar solvents compared to the ester-containing target compound.
Functional Group Impact: Ester vs. For example, diamine derivatives (e.g., 19i with trifluoromethylbenzyl groups) show higher molecular weights (~400 g/mol) and may exhibit antiviral or immunomodulatory activity . Ethyl vs. Methyl Esters: Ethyl 4-methyl-imidazo[4,5-c]pyridine-4-carboxylate has greater lipophilicity (logP ~1.5 vs. ~1.0 for methyl ester), which could enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- The target compound is synthesized via esterification at the 4-position, while diamine derivatives require multi-step substitutions with aryl amines (e.g., 4-chloroaniline for compound 19j ).
Pharmacological and Chemical Reactivity
Key Findings :
- Hydrolytic Sensitivity : The methyl ester in the target compound is more labile than ether or halogen substituents (e.g., 19j with 4-chlorobenzyl ), making it a candidate for prodrug strategies.
- Biological Activity : While diamine derivatives exhibit TLR7 modulation due to amine-mediated receptor interactions , the ester group in the target compound may limit direct receptor binding unless metabolized to a carboxylic acid.
Biological Activity
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a carboxylate group at the 4-position and a methyl ester functionality. Its molecular formula is with a molecular weight of approximately 175.16 g/mol .
Target Interactions
The compound acts primarily as a positive allosteric modulator of the GABA receptor, enhancing the receptor's response to GABA, which is crucial for inhibitory neurotransmission in the central nervous system . This interaction suggests potential therapeutic applications in treating neurological disorders.
Biochemical Pathways
This compound influences several biochemical pathways:
- GABAergic Neurotransmission : Enhances inhibitory signaling in neuronal pathways.
- Cell Cycle Regulation : Exhibits antiproliferative activity against cancer cell lines, indicating its role in modulating cell division and growth .
- Inflammatory Response : Demonstrates anti-inflammatory properties by inhibiting transcription factors involved in oxidative stress .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including lung, breast, and cervical cancer cells. The compound's IC values suggest potent activity in inhibiting tumor growth:
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 0.25 |
| MDA-MB-468 (Breast Cancer) | 0.15 |
| HeLa (Cervical Cancer) | 0.20 |
These results highlight its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various pathogens. Studies indicate that it can inhibit bacterial growth by interfering with essential cellular processes .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The design of bioisosteres aims to improve selectivity and metabolic stability while reducing toxicity . Factors such as pH and temperature can influence its stability and efficacy.
Case Studies and Research Findings
- Cytotoxicity Studies : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives were those with specific substitutions on the imidazole ring .
- In Vivo Studies : Animal models have shown that administration of this compound can lead to significant tumor size reduction compared to control groups, further supporting its anticancer potential .
- Mechanistic Insights : Advanced studies using phospholipidomic analysis revealed that the compound affects lipid metabolism pathways critical for cell signaling and proliferation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate with high purity?
- Methodology : The synthesis typically involves cyclocondensation reactions, alkylation, or nucleophilic substitution. For example, imidazo[4,5-c]pyridine derivatives are synthesized using protected intermediates (e.g., PMB groups) followed by deprotection . Key steps include:
- Reagent selection : Use of benzylamine, substituted anilines, or furfurylamine to introduce diverse substituents .
- Purification : Column chromatography or recrystallization to isolate solids (e.g., white or yellow solids confirmed via melting point analysis) .
- Validation : NMR (¹H and ¹³C) and mass spectrometry (MS) for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
- High-resolution MS : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- HPLC : Assesses purity (>95% by GC or HPLC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like TLR7 or JAK kinases?
- Approach :
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Substituent variation : Introduce electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃) at positions 4 and 6 to modulate activity .
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Activity assays : Test derivatives in TLR7 agonist assays (e.g., cytokine induction) or JAK inhibition assays (IC₅₀ determination) .
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Key finding : Arylalkyl substituents (e.g., 4-trifluoromethylbenzyl) enhance TLR7 activation , while bulky groups (e.g., piperidinylmethyl) improve JAK selectivity .
Substituent (Position) Biological Activity Reference 4-Methoxybenzyl Moderate TLR7 activation 4-Trifluoromethylbenzyl High TLR7 activation Piperidinylmethyl JAK3 inhibition (IC₅₀ = 12 nM)
Q. How do conflicting bioactivity results arise between similar derivatives, and how can they be resolved?
- Root causes :
- Solubility differences : Hydrophobic substituents (e.g., -CF₃) may reduce aqueous solubility, skewing in vitro results .
- Off-target effects : For example, JAK inhibitors may cross-react with kinases like TYK2, requiring selectivity profiling .
- Resolution strategies :
- Dose-response curves : Validate activity across multiple concentrations.
- Computational docking : Identify binding poses in TLR7 or JAK active sites to rationalize discrepancies .
Q. What computational tools predict the compound’s metabolic stability or toxicity?
- Tools :
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hepatotoxicity.
- Molecular dynamics (MD) simulations : Assess binding stability in target proteins (e.g., JAK3) over 100-ns trajectories .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step of imidazo[4,5-c]pyridine synthesis?
- Optimization :
- Catalyst screening : Use Pd/C or CuI for Suzuki-Miyaura couplings .
- Temperature control : Reactions at 80–100°C improve cross-coupling efficiency .
- Protection/deprotection : PMB groups prevent side reactions during heterocycle formation .
Q. How to address NMR signal overlap in crowded aromatic regions?
- Solutions :
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in ¹H spectra .
- Isotopic labeling : Synthesize ¹³C-labeled analogs for unambiguous assignment .
Data Reproducibility and Validation
Q. Why might biological activity vary between research groups using the same derivative?
- Factors :
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. THP-1) or serum concentrations .
- Compound handling : Hygroscopic derivatives may degrade if stored improperly (recommend -20°C under argon) .
Target Identification and Validation
Q. What evidence supports this compound as a JAK/STAT pathway inhibitor?
- Evidence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
